Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Overview
Description
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid methyl ester with 4-piperidinemethanol in the presence of a suitable base to form the desired product. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as toluene or ethanol, under reflux .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at certain receptor sites, influencing the release and uptake of neurotransmitters .
Comparison with Similar Compounds
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-(4-methylpiperidinylmethoxy)benzoate hydrochloride: This compound has a similar structure but with a methyl group on the piperidine ring, which may alter its pharmacological properties.
Methyl 4-(4-ethylpiperidinylmethoxy)benzoate hydrochloride: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and biological activity.
Methyl 4-(4-phenylpiperidinylmethoxy)benzoate hydrochloride: The phenyl group introduces additional aromatic interactions, potentially enhancing the compound’s binding affinity to certain receptors
Properties
IUPAC Name |
methyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-2-4-13(5-3-12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXSWSNEGHDBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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